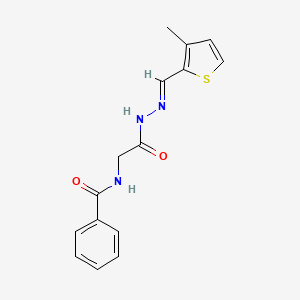

(E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-11-7-8-21-13(11)9-17-18-14(19)10-16-15(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQAWALZRWKHRU-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901322854 | |

| Record name | N-[2-[(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676469 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

391891-53-5 | |

| Record name | N-[2-[(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific steps may include:

- Preparation of the hydrazine derivative.

- Condensation with 3-methylthiophene-2-carbaldehyde.

- Purification of the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that hydrazone derivatives, including those related to (E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide, exhibit notable antimicrobial properties. For instance, compounds with similar hydrazone structures have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The presence of the thiophene moiety in these compounds enhances their interaction with microbial targets, potentially leading to improved therapeutic outcomes.

Anticancer Properties

Hydrazone derivatives are also being investigated for their anticancer activities. The structural configuration of this compound may facilitate interactions with cancer cell receptors or enzymes involved in tumor progression. Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Synthetic Applications

Synthesis of Novel Compounds

The synthesis of this compound can serve as a precursor for generating a variety of other functionalized compounds. Its hydrazine component allows for further derivatization, leading to the creation of more complex molecules that may possess enhanced biological activities or novel properties .

Structural Studies

Crystallography and Molecular Modeling

The crystal structure of related hydrazone compounds has been extensively studied using X-ray diffraction techniques. These studies provide insights into the molecular geometry and intermolecular interactions that can influence the biological activity of this compound. Understanding these structural characteristics is essential for predicting how the compound will behave in biological systems .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s hydrazone group can form covalent bonds with nucleophilic sites, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s 3-methylthiophen-2-yl group introduces sulfur-based electron richness, enhancing lipophilicity compared to methoxy () or nitroindole () substituents. This impacts solubility and membrane permeability .

- Synthesis : All compounds share a common hydrazone-forming step. However, reaction conditions vary; e.g., glacial acetic acid is used in , while employs stoichiometric ratios of reagents .

Spectroscopic and Physicochemical Properties

Table 2: Spectral and Physical Data

Key Observations :

- Configuration Confirmation: The (E)-configuration in hydrazones is typically confirmed via X-ray crystallography (e.g., ) or NOESY NMR.

- Solubility Trends : Electron-withdrawing groups (e.g., nitro in ) reduce solubility, while methylthiophen (target) enhances lipophilicity .

Table 3: Bioactivity Comparison

Key Observations :

- Antimicrobial Potential: The target compound’s structural similarity to and suggests possible antimicrobial activity, though direct evidence is lacking .

- Metal Coordination : Hydrazones like the target compound may form transition metal complexes, as seen in , enhancing bioactivity through chelation .

Biological Activity

The compound (E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide, a hydrazone derivative, has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the condensation of 3-methylthiophene-2-carbaldehyde with hydrazine derivatives followed by acylation with benzoyl chloride. The reaction conditions and purification methods significantly influence the yield and purity of the final product.

Antimicrobial Properties

Research indicates that hydrazone derivatives exhibit notable antimicrobial activity. For instance, similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess comparable properties. A study on related hydrazones reported minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against different pathogens .

Anticancer Activity

Hydrazone derivatives have been explored for their anticancer potential. In vitro studies demonstrated that certain hydrazone compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. For example, compounds structurally similar to this compound were found to inhibit cell proliferation in MCF-7 breast cancer cells with IC50 values around 10 µM .

Anti-inflammatory Effects

The anti-inflammatory properties of hydrazones are also noteworthy. Compounds in this class have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models. A specific study indicated that hydrazone derivatives could significantly reduce inflammation in animal models of arthritis .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of hydrazones and their biological activity is crucial for drug design. The presence of a thiophene ring and specific substituents on the hydrazone moiety has been correlated with enhanced biological activity. For instance, modifications on the thiophene ring or variations in the hydrazine component can lead to significant changes in potency and selectivity .

Case Studies

- Antimicrobial Activity : A series of thiophene-containing hydrazones were evaluated for their antimicrobial efficacy. The results indicated that compounds with electron-donating groups on the thiophene ring exhibited superior activity against Gram-positive bacteria compared to those with electron-withdrawing groups .

- Anticancer Studies : In one study, a related compound was tested against several cancer cell lines, revealing a dose-dependent inhibition of cell growth. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to cell death through apoptosis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (E)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation of hydrazide derivatives with substituted benzamides under reflux conditions. Key steps include:

- Precursor Preparation : Reacting hydrazide intermediates (e.g., 2-hydroxyacetohydrazide) with benzamide derivatives in methanol or ethanol .

- Reflux Conditions : Heating at 80–100°C for 2–4 hours to ensure complete hydrazone bond formation .

- Purification : Recrystallization using methanol or ethanol to isolate pure products .

- Optimization Tips : Monitor reaction progress via TLC. Adjust molar ratios (e.g., 1:1.2 hydrazide:benzamide) to minimize byproducts.

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of hydrazone (C=N, ~1600 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .

- NMR (¹H/¹³C) : Assign peaks for thiophene protons (~6.5–7.5 ppm) and methylene groups adjacent to carbonyls .

- Elemental Analysis : Verify stoichiometric C, H, N ratios (±0.3% deviation) .

- X-ray Crystallography : Resolve E/Z isomerism and confirm spatial arrangement of the hydrazone moiety .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in µg/mL .

- Anticonvulsant Models : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents, comparing latency and mortality rates to standard drugs (e.g., phenytoin) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and predict binding affinities of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution .

- Molecular Docking : Simulate interactions with biological targets (e.g., GABA receptors for anticonvulsant activity) using AutoDock Vina, focusing on hydrogen bonding and π-π stacking .

- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Q. What strategies resolve contradictions in spectral data or biological activity across studies?

- Methodological Answer :

- Spectral Discrepancies : Compare experimental IR/NMR data with computed spectra (e.g., via Gaussian). Re-evaluate solvent effects (e.g., DMSO-d6 vs. CDCl₃) on chemical shifts .

- Biological Variability : Standardize assay protocols (e.g., inoculum size in antimicrobial tests) and validate results with positive/negative controls .

Q. How can structural modifications enhance the compound’s bioactivity or selectivity?

- Methodological Answer :

- Substituent Tuning : Replace the 3-methylthiophene group with electron-withdrawing groups (e.g., nitro) to improve DNA binding affinity .

- Hybridization : Conjugate with metal complexes (e.g., Co(II), Ni(II)) to enhance antimicrobial potency via synergistic effects .

- Isomer Studies : Synthesize and compare E/Z isomers to identify stereochemical impacts on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.